molecular formula C11H18N2O3 B1482705 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid CAS No. 1698316-54-9

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B1482705
CAS RN: 1698316-54-9
M. Wt: 226.27 g/mol
InChI Key: LSRMBLWPJQPPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid (ACPA) is an organic compound that belongs to the class of azetidines. It is a colorless solid that has a melting point of 135-137°C. It is soluble in water and is insoluble in organic solvents. ACPA is a versatile compound that has a wide range of applications in various fields such as pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Characterization

  • Azetidine derivatives, including amino acid-azetidine chimeras, have been synthesized for studying peptide activity. These compounds are designed to serve as tools for exploring the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
  • Novel biphenyl 4-carboxylic acid derivatives containing azetidine units have been synthesized and characterized, highlighting the utility of azetidine scaffolds in designing new chemical entities with potential applications in medicinal chemistry (Patel, Malik, & Bhatt, 2009).
  • An efficient scale-up synthesis of BMS-520, an isoxazole-containing S1P1 receptor agonist with an azetidine-3-carboxylic acid moiety, demonstrates the practical application of azetidine derivatives in the development of therapeutics (Hou et al., 2016).

Biological Activity and Applications

  • Azetidinic amino acids have been synthesized as ligands for glutamate receptors and transporters, offering a foundation for developing novel compounds with potential neurological applications (Bräuner-Osborne et al., 2005).
  • Saccharomyces cerevisiae Σ1278b contains a novel gene encoding an acetyltransferase that detoxifies azetidine-2-carboxylic acid, suggesting a mechanism for resistance to toxic proline analogues in yeast (Shichiri et al., 2001).

properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-8(14)12-4-2-10(3-5-12)13-6-9(7-13)11(15)16/h9-10H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRMBLWPJQPPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid

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